Cas no 256446-70-5 ((2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid)
(2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 256446-70-5
- SCHEMBL7648946
- (2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid
- EN300-27727738
- (2R)-Azepane-1,2-dicarboxylic acid 1-benzyl ester
- (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid
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- Inchi: 1S/C15H19NO4/c17-14(18)13-9-5-2-6-10-16(13)15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18)/t13-/m1/s1
- InChI Key: GIZKFGHPTHSCIX-CYBMUJFWSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCCC[C@@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66.8Ų
(2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27727738-0.05g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 0.05g |
$1851.0 | 2025-03-19 | |
| Enamine | EN300-27727738-0.1g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 0.1g |
$1939.0 | 2025-03-19 | |
| Enamine | EN300-27727738-0.25g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 0.25g |
$2027.0 | 2025-03-19 | |
| Enamine | EN300-27727738-0.5g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 0.5g |
$2115.0 | 2025-03-19 | |
| Enamine | EN300-27727738-1.0g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 1.0g |
$2203.0 | 2025-03-19 | |
| Enamine | EN300-27727738-2.5g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 2.5g |
$4319.0 | 2025-03-19 | |
| Enamine | EN300-27727738-5.0g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 5.0g |
$6390.0 | 2025-03-19 | |
| Enamine | EN300-27727738-10.0g |
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid |
256446-70-5 | 95.0% | 10.0g |
$9474.0 | 2025-03-19 | |
| eNovation Chemicals LLC | Y1301196-1g |
(2R)-Azepane-1,2-dicarboxylic acid 1-benzyl ester |
256446-70-5 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301196-5g |
(2R)-Azepane-1,2-dicarboxylic acid 1-benzyl ester |
256446-70-5 | 95% | 5g |
$7835 | 2024-07-28 |
(2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid Suppliers
(2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid
Introduction to (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic Acid (CAS No. 256446-70-5)
(2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid, with the CAS number 256446-70-5, is a significant compound in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its azepane core and protective benzyloxy carbonyl group, has garnered attention due to its potential applications in the synthesis of biologically active intermediates and novel therapeutic agents.
The structure of (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid incorporates a chiral center at the 2-position of the azepane ring, which is crucial for achieving enantioselective synthesis and enhancing the pharmacological properties of derived compounds. The benzyloxy carbonyl group serves as an effective protecting group in peptide and protein chemistry, facilitating controlled reactions and protecting sensitive functional moieties during synthetic processes.
In recent years, the demand for advanced intermediates in drug discovery has led to extensive research on heterocyclic compounds like azepane derivatives. The unique structural features of (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid make it a valuable building block for designing molecules with enhanced binding affinity and reduced toxicity. This compound has been explored in various pharmacological studies, particularly in the development of central nervous system (CNS) drugs, where its structural framework offers potential advantages over traditional scaffolds.
One of the most compelling aspects of (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid is its role in enantioselective synthesis. The presence of a single chiral center allows for the preparation of enantiomerically pure compounds, which is critical for many pharmaceutical applications. Researchers have leveraged this property to develop novel synthetic routes that improve yield and purity while minimizing side reactions. These advancements have not only streamlined the production process but also expanded the scope of possible applications in medicinal chemistry.
The protective benzyloxy carbonyl group in (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid is another key feature that contributes to its utility in synthetic chemistry. This group can be selectively removed under mild conditions, allowing for controlled modifications to the underlying structure. Such flexibility is particularly valuable in multi-step syntheses where protecting groups play a critical role in ensuring regioselectivity and protecting sensitive functional groups from unwanted reactions.
Recent studies have highlighted the potential of azepane derivatives as scaffolds for CNS drug development. The three-dimensional structure of azepane closely mimics that of certain neurotransmitter receptors, making it an ideal candidate for designing molecules with high affinity and selectivity. In particular, derivatives of (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid have shown promise in preclinical trials as potential treatments for neurological disorders such as epilepsy and depression. These findings underscore the importance of this compound as a key intermediate in the development of next-generation therapeutics.
The synthesis of (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies, including asymmetric catalysis and chiral auxiliary-assisted reactions, have been employed to enhance efficiency and selectivity. These techniques not only improve the overall yield but also reduce the environmental impact by minimizing waste generation and energy consumption.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents with improved efficacy and safety profiles. Azepane derivatives, including (2R)-1-(benzyloxy)carbonylazepane-2-carboxylic acid, represent a promising class of compounds that meet these demands. By leveraging cutting-edge synthetic strategies and exploring novel biological targets, researchers are paving the way for innovative treatments that address unmet medical needs.
In conclusion, (CAS No. 256446-70-5) stands out as a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features, combined with its role as a key intermediate in drug development, make it an indispensable tool for researchers seeking to design novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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